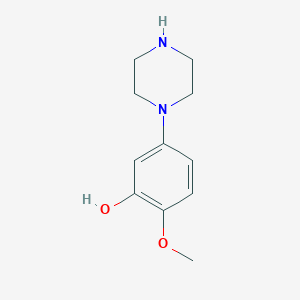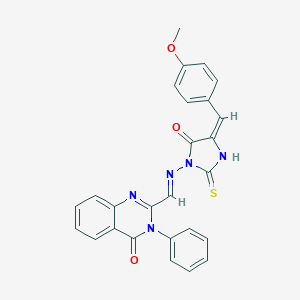
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-, also known as QM-2-3P, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. However, the exact biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is its potential as a novel anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- could include investigating its potential as a combination therapy with other anticancer agents, as well as studying its effects on cancer stem cells. Additionally, further research could investigate the potential of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in other scientific research applications, such as antiviral and anti-inflammatory activities.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxybenzylidene)-N-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)benzohydrazide. This intermediate is then reacted with 3-phenylquinazolin-4(3H)-one in the presence of acetic acid to form 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. In anticancer research, 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also shown promising results in antimicrobial and antifungal research, inhibiting the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
169471-16-3 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Formule moléculaire |
C26H19N5O3S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[(E)-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-19-13-11-17(12-14-19)15-22-25(33)31(26(35)29-22)27-16-23-28-21-10-6-5-9-20(21)24(32)30(23)18-7-3-2-4-8-18/h2-16H,1H3,(H,29,35)/b22-15+,27-16+ |
Clé InChI |
ZLNUULMRMWEETC-QHPKCYJTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Synonymes |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
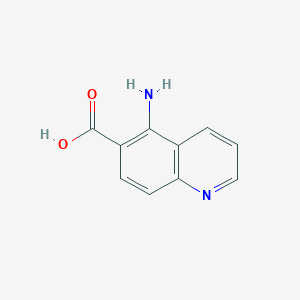
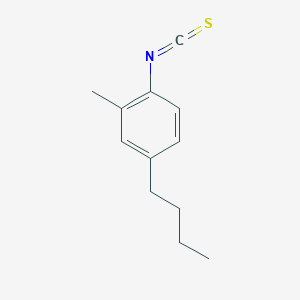
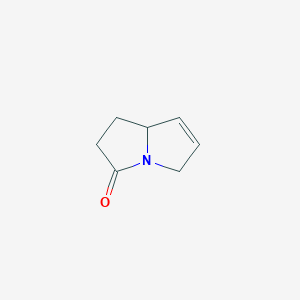
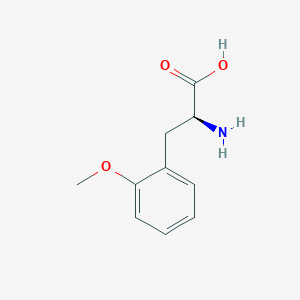
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
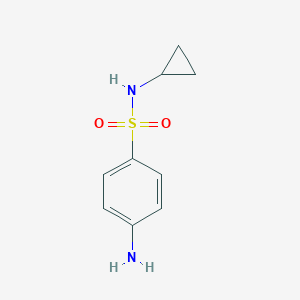
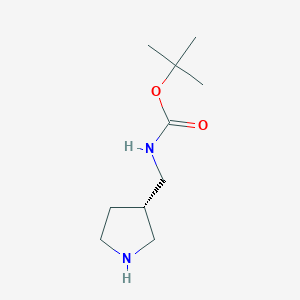
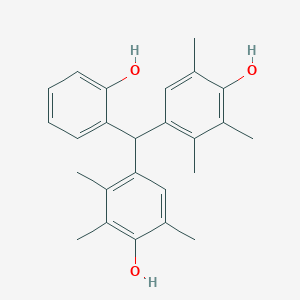

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

